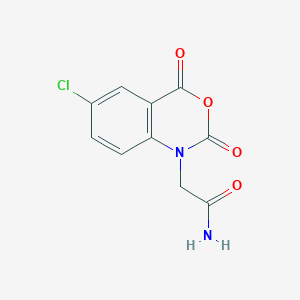![molecular formula C13H13NO B6508176 2-[(2-methylphenoxy)methyl]pyridine CAS No. 16173-81-2](/img/structure/B6508176.png)
2-[(2-methylphenoxy)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-methylphenoxy)methyl]pyridine is an organic compound belonging to the class of anisoles, which are organic compounds containing a methoxybenzene or a derivative thereof . This compound is characterized by a pyridine ring substituted with a 2-methylphenoxy group at the 2-position.
Zukünftige Richtungen
The future directions for “2-[(2-methylphenoxy)methyl]pyridine” could involve further exploration of its synthesis, reactivity, and potential applications. For instance, the development of a robust, bench-top method that would regioselectively provide 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield .
Wirkmechanismus
Target of Action
The primary targets of 2-[(2-methylphenoxy)methyl]pyridine are the Hemoglobin subunit alpha and Hemoglobin subunit beta . These targets play a crucial role in oxygen transport from the lungs to various peripheral tissues .
Mode of Action
It is known to interact with its targets, the hemoglobin subunits, which are involved in oxygen transport . The compound’s interaction with these targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Action Environment
It is known that certain compounds can react with various substances in their environment
Vorbereitungsmethoden
The synthesis of 2-[(2-methylphenoxy)methyl]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the α-methylation of pyridines using a continuous flow system with Raney nickel as a catalyst .
Analyse Chemischer Reaktionen
2-[(2-methylphenoxy)methyl]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the pyridine ring or the phenoxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the phenoxy group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(2-methylphenoxy)methyl]pyridine has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study the interactions of pyridine derivatives with biological targets.
Vergleich Mit ähnlichen Verbindungen
. These compounds share structural similarities but differ in their functional groups and specific applications. For example, 2-methylpyridine is commonly used in the synthesis of pharmaceuticals and agrochemicals, while 2-[(2-methoxy-5-methylphenoxy)methyl]pyridine has applications in drug development .
Eigenschaften
IUPAC Name |
2-[(2-methylphenoxy)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-6-2-3-8-13(11)15-10-12-7-4-5-9-14-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZSYNSLABZWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one](/img/structure/B6508101.png)
![6-chloro-4,4'-diphenyl-1',2'-dihydro-[2,3'-biquinoline]-2'-one](/img/structure/B6508103.png)

![Benzamide, 4-fluoro-N-[[5-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]-](/img/structure/B6508132.png)
![5-Oxazolamine, N-methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B6508133.png)
![4-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B6508141.png)
![N-cyclopentyl-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508145.png)
![2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6508146.png)
![Ethanone, 2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-1-(hexahydro-1H-azepin-1-yl)-](/img/structure/B6508152.png)


![2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B6508169.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B6508189.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508195.png)
